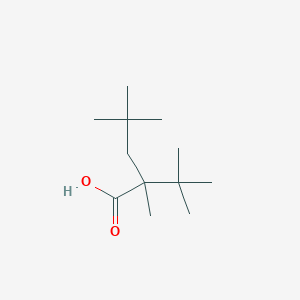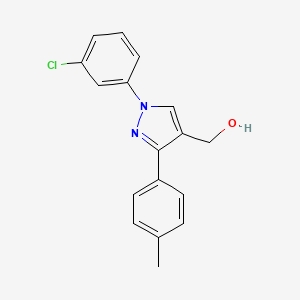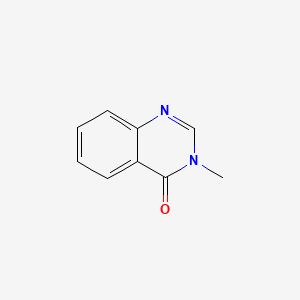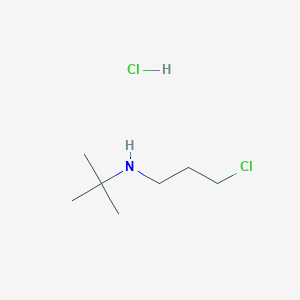
Bis(2,5-dimethylphenyl) sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,5-dimetilfenil) sulfuro es un compuesto orgánico que pertenece a la clase de sulfuros de diarilo. Se caracteriza por la presencia de dos grupos 2,5-dimetilfenil unidos a un átomo de azufre.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Bis(2,5-dimetilfenil) sulfuro se puede sintetizar mediante varios métodos. Un enfoque común implica la reacción de bromuro de 2,5-dimetilfenilmagnesio con dicloruro de azufre. La reacción generalmente se lleva a cabo en una atmósfera inerte, como nitrógeno o argón, para evitar la oxidación. La mezcla de reacción se calienta a reflujo, y el producto se purifica mediante recristalización o cromatografía en columna .
Métodos de producción industrial
En un entorno industrial, el bis(2,5-dimetilfenil) sulfuro se puede producir mediante polimerización oxidativa de bis(2,5-dimetilfenil) disulfuro utilizando un catalizador de acetilacetonato de vanadilo-ácido fuerte en condiciones a granel. Este método produce un polímero con alta cristalinidad y estabilidad térmica .
Análisis De Reacciones Químicas
Tipos de reacciones
Bis(2,5-dimetilfenil) sulfuro experimenta varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar sulfoxidos y sulfonas.
Reducción: Se puede reducir para formar tioles.
Sustitución: Puede experimentar reacciones de sustitución aromática electrofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.
Sustitución: La sustitución aromática electrofílica se puede llevar a cabo utilizando reactivos como bromo o ácido nítrico en condiciones ácidas.
Principales productos formados
Oxidación: Sulfoxidos y sulfonas.
Reducción: Tioles.
Sustitución: Derivados halogenados o nitrados de bis(2,5-dimetilfenil) sulfuro.
Aplicaciones Científicas De Investigación
Bis(2,5-dimetilfenil) sulfuro tiene varias aplicaciones en la investigación científica:
Ciencia de polímeros: Se utiliza en la síntesis de poli(2,5-dimetil-1,4-fenilensulfuro), un polímero con alta estabilidad térmica y cristalinidad.
Síntesis orgánica: Sirve como un bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Ciencia de materiales: Se utiliza en el desarrollo de materiales con propiedades electrónicas y térmicas específicas.
Mecanismo De Acción
El mecanismo de acción de bis(2,5-dimetilfenil) sulfuro implica su capacidad de experimentar varias transformaciones químicas. El átomo de azufre en el compuesto puede participar en reacciones de oxidación y reducción, lo que lleva a la formación de sulfoxidos, sulfonas y tioles. Estas transformaciones se ven facilitadas por la presencia de los grupos 2,5-dimetilfenil, que estabilizan las especies intermedias formadas durante las reacciones .
Comparación Con Compuestos Similares
Compuestos similares
Sulfuro de difenilo: Carece de los grupos metilo presentes en bis(2,5-dimetilfenil) sulfuro.
Bis(4-metilfenil) sulfuro: Contiene grupos metilo en la posición 4 en lugar de las posiciones 2,5.
Bis(3,5-dimetilfenil) sulfuro: Contiene grupos metilo en las posiciones 3,5.
Singularidad
Bis(2,5-dimetilfenil) sulfuro es único debido a la posición específica de los grupos metilo en los anillos fenilo. Esta posición influye en la reactividad del compuesto y en las propiedades de los polímeros derivados de él. El patrón de sustitución de 2,5-dimetil proporciona impedimento estérico y efectos electrónicos que pueden mejorar la estabilidad térmica y la cristalinidad de los polímeros resultantes .
Propiedades
Número CAS |
35019-02-4 |
|---|---|
Fórmula molecular |
C16H18S |
Peso molecular |
242.4 g/mol |
Nombre IUPAC |
2-(2,5-dimethylphenyl)sulfanyl-1,4-dimethylbenzene |
InChI |
InChI=1S/C16H18S/c1-11-5-7-13(3)15(9-11)17-16-10-12(2)6-8-14(16)4/h5-10H,1-4H3 |
Clave InChI |
LMIXQDKEOPSFTP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)SC2=C(C=CC(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12005707.png)


![2-Butyl-3-methyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12005726.png)
![(2Z)-2-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12005729.png)
![[4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate](/img/structure/B12005733.png)





![N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12005772.png)


